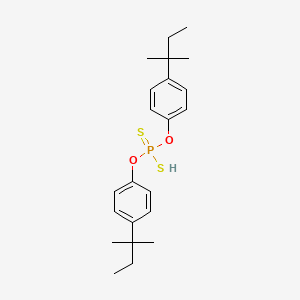
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C22H31O2PS2. It is known for its unique structure, which includes two tert-pentylphenyl groups attached to a hydrogen dithiophosphate moiety. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate typically involves the reaction of 4-tert-pentylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{OH} + \text{P}_2\text{S}_5 \rightarrow (\text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{O})_2\text{P}(\text{S})\text{SH} + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphate or phosphine derivatives.
Substitution: The hydrogen atom in the dithiophosphate group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphate or phosphine derivatives.
Substitution: Alkyl or aryl dithiophosphate derivatives.
Aplicaciones Científicas De Investigación
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. Additionally, its dithiophosphate group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of tert-pentylphenyl groups.
O,O-Diisopropyl dithiophosphate: Contains isopropyl groups instead of tert-pentylphenyl groups.
O,O-Dibutyl dithiophosphate: Features butyl groups instead of tert-pentylphenyl groups.
Uniqueness
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is unique due to its bulky tert-pentylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific steric and electronic properties are required.
Propiedades
Número CAS |
2522-17-0 |
|---|---|
Fórmula molecular |
C22H31O2PS2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
bis[4-(2-methylbutan-2-yl)phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-7-21(3,4)17-9-13-19(14-10-17)23-25(26,27)24-20-15-11-18(12-16-20)22(5,6)8-2/h9-16H,7-8H2,1-6H3,(H,26,27) |
Clave InChI |
XYUOERDTMNFHKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C(C)(C)CC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



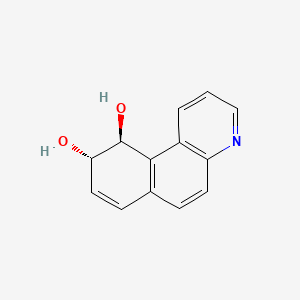
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

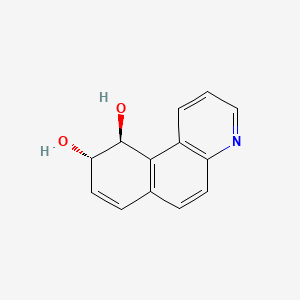
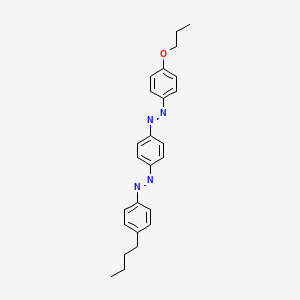
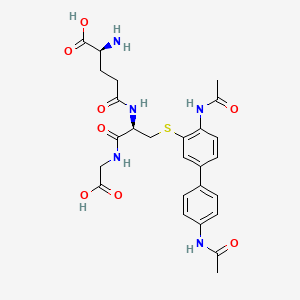
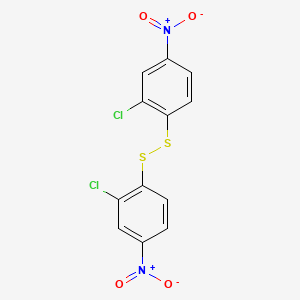

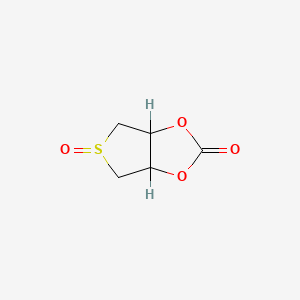
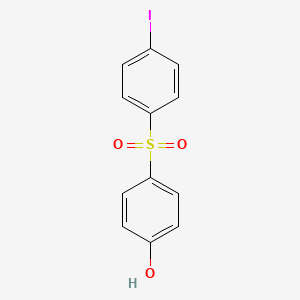
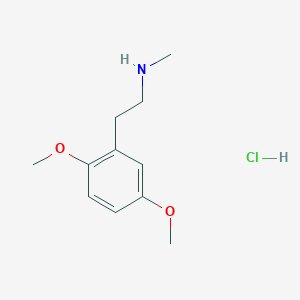
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
